molecular formula C20H30O3 B14273113 2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate CAS No. 137569-21-2

2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate

Cat. No.: B14273113
CAS No.: 137569-21-2
M. Wt: 318.4 g/mol
InChI Key: UDVDEDMNPWMOKZ-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is an organic compound known for its antioxidant properties. It is a derivative of phenol, where the phenolic hydroxyl group is replaced by a methoxy group, and the aromatic ring is substituted with two tert-butyl groups. This compound is widely used in various industries due to its stability and effectiveness in preventing oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate typically involves the esterification of 2,6-Di-tert-butyl-4-methoxyphenol with pent-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified using automated systems.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols

Scientific Research Applications

2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in pharmaceuticals.

    Industry: Used in the production of stabilizers for plastics, rubber, and other materials.

Mechanism of Action

The antioxidant activity of 2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and prevents it from undergoing further oxidation. The methoxy group also contributes to the compound’s electron-donating properties, making it an effective antioxidant.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol:

    2,6-Di-tert-butyl-4-hydroxyanisole:

Uniqueness

2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is unique due to its specific structure, which combines the antioxidant properties of both BHT and BHA. The presence of the pent-2-enoate group provides additional functionality, making it suitable for specialized applications in various industries.

Properties

CAS No.

137569-21-2

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(2,6-ditert-butyl-4-methoxyphenyl) pent-2-enoate

InChI

InChI=1S/C20H30O3/c1-9-10-11-17(21)23-18-15(19(2,3)4)12-14(22-8)13-16(18)20(5,6)7/h10-13H,9H2,1-8H3

InChI Key

UDVDEDMNPWMOKZ-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(=O)OC1=C(C=C(C=C1C(C)(C)C)OC)C(C)(C)C

Origin of Product

United States

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